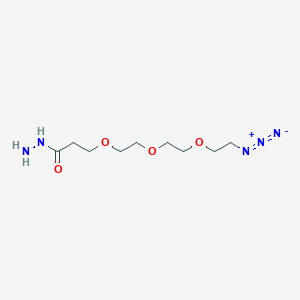

N3-PEG3-Propanehydrazide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N5O4/c10-13-9(15)1-3-16-5-7-18-8-6-17-4-2-12-14-11/h1-8,10H2,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZMQQLIIKORMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCN=[N+]=[N-])C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Guide to the Molecular Structure of N3-PEG3-Propanehydrazide

For Researchers, Scientists, and Drug Development Professionals

N3-PEG3-Propanehydrazide is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and materials science.[1] Its structure is meticulously designed to offer versatility in covalently linking different molecular entities. This guide provides a detailed examination of its molecular architecture.

Core Structural Components

The structure of this compound is composed of three primary functional moieties interconnected in a linear fashion:

-

Azide Group (N3): At one terminus of the molecule is an azide group. This functional group is a cornerstone of "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity under mild conditions.[1] The azide group readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, enabling stable triazole linkage formation with alkyne-containing molecules.[1][2]

-

Polyethylene Glycol (PEG) Linker (PEG3): The central part of the molecule consists of a discrete polyethylene glycol (PEG) chain with three repeating ethylene glycol units.[1] This PEG3 linker, also referred to as a PEG spacer, confers several advantageous properties, including high water solubility, biocompatibility, and low immunogenicity.[1] The defined length of the PEG3 unit allows for precise control over the spatial separation between the conjugated molecules, which can be crucial for maintaining their biological function by minimizing steric hindrance.[1]

-

Propanehydrazide Group: The other terminus of the molecule features a propanehydrazide group. The hydrazide moiety (-CONHNH₂) provides a reactive handle for conjugation to molecules containing carbonyl groups, such as aldehydes or ketones, to form stable hydrazone linkages.[1] This reaction is particularly useful in the development of antibody-drug conjugates (ADCs) and other drug delivery systems.[1] The hydrazone bond can also be designed to be pH-sensitive, allowing for controlled release of a payload in acidic environments like intracellular compartments.[1]

Chemical Identity and Properties

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanehydrazide[1] |

| Molecular Formula | C9H19N5O4[2][3] |

| Molecular Weight | 261.28 g/mol [2][3] |

| Synonyms | Azido-PEG3-Hydrazide[3] |

Synthesis Strategies

The synthesis of this compound is a multi-step process that requires the strategic introduction of the azide and propanehydrazide functionalities onto the PEG3 backbone.[1] A common approach involves starting with a high-purity, discrete triethylene glycol molecule and functionalizing each end sequentially.[1] The introduction of the azide group is a well-established chemical transformation, often starting from a hydroxyl-terminated PEG precursor.[1] The propanehydrazide end can be synthesized through various methods, typically involving the reaction of a corresponding carboxylic acid or ester with hydrazine.[1]

Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable tool in several advanced applications:

-

PROTACs: It serves as a PEG-based linker for the synthesis of PROteolysis TArgeting Chimeras (PROTACs).[2][4][5]

-

Bioconjugation: The orthogonal reactivity of the azide and hydrazide groups allows for controlled, stepwise conjugation of different biomolecules.[1]

-

Drug Delivery: It is used in the creation of targeted drug delivery systems, such as ADCs, where a targeting ligand can be attached to one end and a therapeutic agent to the other.[1]

-

Materials Science: This linker is employed in the functionalization of nanoparticles and the fabrication of hydrogels and functional coatings.[1]

Logical Structure of this compound

The logical relationship between the components of this compound and their primary reactive partners can be visualized as follows.

References

An In-depth Technical Guide to N3-PEG3-Propanehydrazide: Properties, Solubility, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility, and key applications of N3-PEG3-Propanehydrazide, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and targeted protein degradation.

Core Chemical Properties

This compound is a versatile chemical tool featuring an azide (N3) group and a hydrazide moiety, separated by a three-unit polyethylene glycol (PEG) spacer. This structure allows for sequential or orthogonal conjugation to different molecules. The PEG chain enhances the solubility and biocompatibility of the resulting conjugates.

| Property | Data | Reference |

| Molecular Formula | C9H19N5O4 | [1] |

| Molecular Weight | 261.28 g/mol | [1] |

| Synonyms | Azido-PEG3-Hydrazide | |

| Physical State | To be determined (often a solid or oil) | |

| Storage Conditions | Short term (days to weeks) at 0-4°C, protected from light. Long term (months to years) at -20°C. |

Solubility Profile

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | 10 mM | [1] |

| Water | Expected to be high due to the PEG chain, but quantitative data is not specified. | [2] |

| Other Organic Solvents | Good solubility is expected in polar aprotic solvents like DMF. |

Key Applications and Experimental Considerations

This compound is a cornerstone in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4] The azide and hydrazide functionalities of this compound allow for the covalent linkage of a target protein binder and an E3 ligase ligand.

Experimental Protocol: General Synthesis of a PROTAC using this compound

The following is a generalized protocol for the synthesis of a PROTAC, illustrating the utility of the dual functionalities of this compound. Specific reaction conditions will vary depending on the nature of the protein binder and the E3 ligase ligand.

Step 1: Conjugation to the E3 Ligase Ligand via the Hydrazide Group

-

Reaction Setup: Dissolve the E3 ligase ligand containing a suitable electrophile (e.g., an aldehyde or ketone) in an appropriate solvent (e.g., DMSO or DMF).

-

Addition of Linker: Add a molar equivalent of this compound to the solution.

-

Reaction Conditions: The reaction is typically carried out at room temperature for several hours to overnight. The formation of the hydrazone bond can be monitored by analytical techniques such as LC-MS.

-

Purification: The resulting azide-functionalized E3 ligase ligand is purified using standard chromatographic techniques (e.g., HPLC).

Step 2: Conjugation to the Target Protein Binder via the Azide Group (Click Chemistry)

-

Reaction Setup: Dissolve the purified azide-functionalized E3 ligase ligand and the target protein binder (functionalized with an alkyne group) in a suitable solvent mixture (e.g., a mixture of an organic solvent and water).

-

Catalyst Addition: For a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) is added.

-

Reaction Conditions: The reaction is typically stirred at room temperature for several hours. Progress is monitored by LC-MS.

-

Purification: The final PROTAC molecule is purified by preparative HPLC to yield the desired compound.

Visualizing the PROTAC Mechanism and Synthesis Workflow

To better illustrate the utility of this compound, the following diagrams depict the PROTAC-mediated protein degradation pathway and a general experimental workflow for PROTAC synthesis.

References

An In-depth Technical Guide to N3-PEG3-Propanehydrazide: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N3-PEG3-Propanehydrazide, a heterobifunctional linker designed for the precise construction of complex biomolecular conjugates. We will delve into its chemical properties, applications, and detailed experimental protocols for its use in key applications such as the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound is a versatile chemical tool featuring a triethylene glycol (PEG3) spacer, which imparts hydrophilicity and provides spatial separation between conjugated molecules. The linker is flanked by two distinct reactive moieties: an azide (-N3) group and a hydrazide (-CONHNH2) group. This orthogonal reactivity allows for sequential and controlled conjugation strategies.

Data Presentation: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 261.28 g/mol | [1][2][3] |

| Molecular Formula | C9H19N5O4 | [2][3] |

| CAS Number | Not consistently available | [2] |

| IUPAC Name | 3-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)propanehydrazide | [2] |

| Purity | Typically >98% | [2] |

| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C in a dry, dark environment. | [2] |

Key Applications in Drug Development

The dual functionality of this compound makes it an invaluable asset in the development of targeted therapeutics.

-

PROTAC Synthesis : The linker serves as a modular scaffold to connect a target protein-binding ligand and an E3 ligase-recruiting ligand. This heterobifunctional nature is ideal for constructing PROTACs, which hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.

-

Antibody-Drug Conjugate (ADC) Development : In ADC construction, the hydrazide group can react with a carbonyl group on a cytotoxic payload to form a stable hydrazone bond. The azide end can then be "clicked" onto an alkyne-modified antibody, ensuring a specific drug-to-antibody ratio.

-

Surface Modification of Nanoparticles : The azide group allows for the covalent attachment of the linker to nanoparticle surfaces via "click chemistry," enabling the subsequent conjugation of targeting ligands or therapeutic molecules through the hydrazide group.

Experimental Protocols

The following are detailed methodologies for the two key reactions enabled by this compound: hydrazone bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC).

3.1. Protocol 1: Hydrazone Ligation with an Aldehyde-Containing Molecule

This protocol describes the conjugation of the hydrazide moiety of the linker to a molecule containing an aldehyde group (e.g., a modified drug payload or protein).

Materials:

-

This compound

-

Aldehyde-containing molecule of interest

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 6.0-7.0

-

Analytical HPLC system for reaction monitoring

-

Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

-

Dissolution of Reactants :

-

Dissolve the aldehyde-containing molecule in a minimal amount of anhydrous DMF or DMSO.

-

Dissolve a 1.5 to 3-fold molar excess of this compound in the reaction buffer.

-

-

Conjugation Reaction :

-

Add the dissolved aldehyde-containing molecule to the this compound solution.

-

Gently mix and incubate the reaction mixture for 2-4 hours at room temperature. The reaction can be allowed to proceed overnight at 4°C for sensitive molecules.

-

-

Reaction Monitoring :

-

Monitor the progress of the reaction by analytical HPLC, observing the formation of the product peak and consumption of the starting materials.

-

-

Purification :

-

Upon completion, purify the resulting N3-PEG3-hydrazone conjugate using an appropriate method, such as SEC, to remove unreacted linker and starting material.

-

-

Characterization :

-

Characterize the purified conjugate by mass spectrometry (MS) to confirm the successful ligation.

-

3.2. Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "clicking" of the azide-functionalized conjugate from Protocol 1 to a molecule containing a terminal alkyne (e.g., a modified antibody or protein).

Materials:

-

N3-PEG3-hydrazone conjugate (from Protocol 1)

-

Alkyne-containing molecule of interest

-

Copper(II) Sulfate (CuSO4) solution (e.g., 20 mM in water)

-

Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)

-

Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA) solution (e.g., 50 mM in water)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Purification system (e.g., SEC)

Procedure:

-

Preparation of Reactant Solution :

-

Dissolve the N3-PEG3-hydrazone conjugate and a 1.5 to 5-fold molar excess of the alkyne-containing molecule in the reaction buffer.

-

-

Catalyst Premix :

-

In a separate microcentrifuge tube, prepare the Cu(I) catalyst by mixing the CuSO4 solution and the THPTA ligand solution. Allow this mixture to stand for a few minutes.

-

-

Click Reaction :

-

Add the catalyst premix to the solution of the reactants.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Gently mix and incubate the reaction for 1-4 hours at room temperature, protected from light.

-

-

Purification :

-

Purify the final bioconjugate using SEC or another suitable chromatography method to remove the catalyst, excess reagents, and any unreacted starting materials.

-

-

Characterization :

-

Confirm the successful conjugation and purity of the final product using techniques such as SDS-PAGE (for proteins), HPLC, and mass spectrometry.

-

Mandatory Visualizations

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound.

References

synthesis pathway for heterobifunctional PEG linkers

An In-depth Technical Guide to the Synthesis of Heterobifunctional Poly(ethylene glycol) Linkers

Introduction

Heterobifunctional Poly(ethylene glycol) (PEG) linkers are versatile tools in the fields of drug delivery, bioconjugation, and materials science.[1] These linkers consist of a flexible, water-soluble PEG backbone with distinct reactive functional groups at each terminus.[] This unique structure allows for the sequential or orthogonal conjugation of two different molecular entities, such as a targeting ligand and a therapeutic drug, a protein and a surface, or two different biomolecules.[1][]

The properties of PEG—including its high water solubility, biocompatibility, and ability to reduce immunogenicity and non-specific protein adsorption (the "stealth" effect)—make it an ideal spacer.[1] The synthesis of heterobifunctional PEGs requires precise control over chemical reactions to ensure high purity and functional integrity of the final product. The two primary strategies for their synthesis are the chemical modification of a pre-existing symmetrical, homobifunctional PEG and the anionic ring-opening polymerization of ethylene oxide from a functional initiator.[][3]

This guide provides a detailed overview of common synthetic pathways for key heterobifunctional PEG linkers, complete with experimental protocols, quantitative data, and process diagrams for researchers, scientists, and drug development professionals.

General Synthetic Strategies

Modification of Symmetrical Homobifunctional PEGs

A prevalent and versatile method for synthesizing heterobifunctional PEGs involves the desymmetrization of commercially available, symmetrical PEGs (e.g., HO-PEG-OH).[4] This strategy relies on the selective modification of one terminal hydroxyl group, leaving the other available for subsequent, different functionalization.

A key step in this approach is the selective monotosylation or monomesylation of the PEG diol.[4][5] By carefully controlling the stoichiometry (using a slight excess of the PEG diol to the sulfonyl chloride), one hydroxyl group is converted into a good leaving group (tosylate or mesylate), which can then be displaced by various nucleophiles to introduce the first functional group (e.g., an azide or a protected thiol).[4][6] The remaining hydroxyl group can then be activated or modified to introduce the second, different functional group.[5] This versatile route allows for the creation of a diverse library of heterobifunctional PEGs from a common intermediate.[4]

Caption: General workflow for desymmetrizing a symmetrical PEG diol.

Polymerization from Functional Initiators

An alternative strategy involves the ring-opening polymerization of ethylene oxide (EO) using an initiator that already contains a desired functional group, often in a protected form.[3][7] For example, an initiator bearing a protected amine, an azide, or an alkyne can be used to grow a PEG chain, resulting in a polymer with the initiator's functionality at one end and a hydroxyl group at the other.[3][8] This method allows for the synthesis of heterobifunctional PEGs with well-controlled molecular weights.[3] The terminal hydroxyl group is then chemically modified to install the second functional group.[9]

Synthesis of Key Heterobifunctional PEG Linkers

This section details the synthesis of commonly used heterobifunctional PEG linkers.

NHS-PEG-Maleimide

This linker is widely used for conjugating amine-containing molecules (via the N-Hydroxysuccinimide ester) to thiol-containing molecules (via the maleimide group).[10] The synthesis often involves a multi-step process starting from a PEG backbone that has protected amine and carboxyl functionalities.

References

- 1. chempep.com [chempep.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation | Semantic Scholar [semanticscholar.org]

- 7. Synthesis of heterobifunctional poly(ethylene glycol)s by an acetal protection method - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Versatile and selective synthesis of "click chemistry" compatible heterobifunctional poly(ethylene glycol)s possessing azide and alkyne functionalities. | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Maleimide PEG NHS, MAL-PEG-NHS [nanocs.net]

The Pivotal Role of PEG Linkers in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bioconjugation, the science of covalently linking biomolecules to other molecules, has become a cornerstone of modern therapeutics and diagnostics. Central to many of these advancements are Polyethylene Glycol (PEG) linkers. These versatile, hydrophilic polymers serve as flexible spacers, profoundly influencing the physicochemical and biological properties of the resulting bioconjugates. This in-depth technical guide delves into the core principles of PEG linkers in bioconjugation, providing a comprehensive overview of their chemical diversity, the quantitative impact on pharmacokinetics and efficacy, and detailed experimental protocols. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the power of PEGylation in their work.

Core Principles of PEGylation in Bioconjugation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, oligonucleotides, or small molecule drugs.[1] PEG is a polymer of repeating ethylene oxide units, and its properties make it an ideal tool in bioconjugation.[2] The primary goals of PEGylation are to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][3]

Key Benefits of PEGylation:

-

Enhanced Solubility: The hydrophilic nature of PEG significantly increases the solubility of hydrophobic molecules, making them more amenable to formulation and administration.[4][5]

-

Increased Stability: PEG chains can sterically hinder the approach of proteolytic enzymes, thereby protecting the conjugated biomolecule from degradation and increasing its stability in biological environments.[1][4]

-

Prolonged Circulation Half-Life: The increased hydrodynamic radius of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.[1][6]

-

Reduced Immunogenicity: PEG can mask antigenic epitopes on the surface of therapeutic proteins, reducing the likelihood of an immune response.[1][4]

-

Improved Pharmacokinetics: By extending the half-life and reducing clearance, PEGylation can lead to more sustained plasma concentrations of a drug, potentially allowing for less frequent dosing.[1]

Structural and Functional Diversity of PEG Linkers

PEG linkers are not a one-size-fits-all solution. They come in various architectures and with a wide array of functional groups to suit different bioconjugation needs.

Structural Classification

-

Linear PEG Linkers: These are the simplest form, consisting of a straight chain of PEG units with functional groups at one or both ends.[4] They are widely used in drug delivery and protein conjugation.[4]

-

Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core.[4] This structure allows for the attachment of multiple molecules and can provide a greater shielding effect.[4][7]

-

Multi-arm PEG Linkers: Similar to branched PEGs, these have multiple reactive sites, enabling the creation of complex, multifunctional bioconjugates.[5]

Functional Classification

-

Homobifunctional Linkers: These possess two identical reactive groups, used for linking two identical molecules or for intramolecular crosslinking.

-

Heterobifunctional Linkers: These have two different reactive groups, allowing for the sequential and specific conjugation of two different molecules.[8] This is particularly useful in creating complex constructs like antibody-drug conjugates (ADCs).[9]

-

Cleavable Linkers: These linkers contain a labile bond (e.g., disulfide, ester, or pH-sensitive bond) that can be broken under specific physiological conditions, allowing for the controlled release of a payload.[4][10]

-

Bioorthogonal Linkers: These contain reactive groups that do not interfere with native biological processes, enabling highly specific conjugation in complex biological environments, including living cells.[4] Examples include linkers with azide, alkyne, or DBCO functionalities for "click chemistry".[5]

Chemistry of Bioconjugation with PEG Linkers

The covalent attachment of PEG linkers to biomolecules is achieved through a variety of chemical reactions that target specific functional groups on the molecule of interest. The choice of chemistry is critical and depends on the available reactive groups and the desired stability of the resulting conjugate.[1]

Commonly Targeted Functional Groups on Proteins:

-

Amines (e.g., Lysine residues, N-terminus): This is the most frequent target for PEGylation due to the abundance of lysine residues on the surface of most proteins.[1]

-

Thiols (e.g., Cysteine residues): Cysteine residues offer a more specific site for PEGylation as they are less abundant than lysines.[1]

-

Carboxylic Acids (e.g., Aspartic acid, Glutamic acid, C-terminus): These groups can also be targeted for conjugation.[1]

Key PEGylation Chemistries

-

NHS Ester Chemistry: PEG-NHS esters react with primary amines to form stable amide bonds. This reaction is typically performed at a pH between 7 and 9.[1]

-

Maleimide Chemistry: PEG-maleimide derivatives are highly specific for thiol groups, forming a stable thioether bond via a Michael addition reaction. This reaction is most efficient at a pH between 6.5 and 7.5.[1]

-

Click Chemistry: This refers to a group of reactions that are rapid, specific, and high-yielding. A common example is the copper-catalyzed or strain-promoted cycloaddition between an azide and an alkyne.[5]

Quantitative Impact of PEG Linkers

The properties of a PEGylated bioconjugate can be precisely tuned by altering the length and structure of the PEG linker.[1] This is particularly evident in the field of Antibody-Drug Conjugates (ADCs), where the linker plays a critical role in the therapeutic efficacy and safety of the drug.[8][11]

Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy

Longer PEG chains generally lead to a greater increase in the hydrodynamic radius of the conjugate, which in turn reduces renal clearance and prolongs the plasma half-life.[1][11] However, there is a trade-off, as excessively long PEG chains can sometimes lead to decreased biological activity due to steric hindrance.[1] The optimal PEG linker length is therefore context-dependent and needs to be empirically determined for each specific ADC.[11]

Table 1: Impact of PEG Linker Length on ADC Properties

| PEG Linker Length | In Vitro Cytotoxicity | Plasma Half-Life | In Vivo Efficacy | Reference |

| No PEG | Highest | Shortest | Lowest | [12][13] |

| PEG4K | Reduced | Increased (2.5-fold) | Improved | [12][13] |

| PEG10K | Further Reduced | Significantly Increased (11.2-fold) | Most Improved | [12][13] |

| PEG2, PEG4 | Lower Tumor Exposure | Lower | Lower Tumor Weight Reduction (35-45%) | [14] |

| PEG8, PEG12, PEG24 | Higher Tumor Exposure | Higher | Higher Tumor Weight Reduction (75-85%) | [14] |

This table summarizes qualitative and quantitative trends from preclinical studies and is intended for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of PEGylated bioconjugates. Below are generalized protocols for two common PEGylation reactions.

Protocol for Amine-Reactive PEGylation using NHS Ester

-

Preparation of Biomolecule:

-

Dissolve the protein or antibody in a suitable buffer, typically a phosphate or borate buffer at pH 7.5-8.5.[15] The concentration of the biomolecule should be determined based on the specific protein and experimental scale.

-

Ensure the buffer is free of primary amines (e.g., Tris) that could compete with the reaction.

-

-

Preparation of PEG-NHS Ester:

-

Dissolve the PEG-NHS ester in a dry, aprotic solvent such as DMSO or DMF immediately before use, as the NHS ester is susceptible to hydrolysis.[15]

-

-

Conjugation Reaction:

-

Add the dissolved PEG-NHS ester to the biomolecule solution. The molar ratio of PEG to biomolecule will need to be optimized to achieve the desired degree of PEGylation. Common starting ratios range from 5:1 to 20:1.

-

Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.[15] Gentle mixing is recommended.

-

-

Quenching the Reaction:

-

The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to consume the excess PEG-NHS ester.

-

-

Purification:

-

Remove unreacted PEG and other byproducts using size exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.

-

-

Characterization:

-

Analyze the purified conjugate using SDS-PAGE to visualize the increase in molecular weight.

-

Determine the degree of PEGylation using techniques such as MALDI-TOF mass spectrometry or HPLC.[16]

-

Protocol for Thiol-Reactive PEGylation using Maleimide

-

Preparation of Biomolecule:

-

If the protein does not have a free cysteine, one may need to be introduced through site-directed mutagenesis. Alternatively, existing disulfide bonds can be reduced using a reducing agent like DTT or TCEP.

-

Dissolve the thiol-containing biomolecule in a buffer at pH 6.5-7.5.[1] Phosphate buffers containing EDTA are often used to prevent re-oxidation of the thiol.

-

-

Preparation of PEG-Maleimide:

-

Dissolve the PEG-maleimide in a suitable solvent (e.g., DMSO, DMF, or aqueous buffer) immediately prior to use.

-

-

Conjugation Reaction:

-

Add the PEG-maleimide solution to the biomolecule solution. A molar excess of the PEG reagent (typically 2- to 10-fold) is generally used.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

-

-

Quenching the Reaction:

-

Add a low molecular weight thiol compound, such as free cysteine or β-mercaptoethanol, to quench any unreacted PEG-maleimide.

-

-

Purification and Characterization:

-

Follow the same purification and characterization steps as outlined in the amine-reactive PEGylation protocol (Section 5.1, steps 5 and 6).

-

Conclusion

PEG linkers are indispensable tools in the field of bioconjugation, offering a remarkable ability to enhance the therapeutic properties of a wide range of molecules.[5] Their versatility in terms of structure, functionality, and length allows for the fine-tuning of a bioconjugate's pharmacokinetic and pharmacodynamic profile.[2] A thorough understanding of the principles of PEGylation, the available chemistries, and the impact of linker design is crucial for the successful development of next-generation biotherapeutics and diagnostics. As research continues to advance, we can expect to see even more sophisticated PEG linker technologies emerge, further expanding the possibilities of bioconjugation.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. tandfonline.com [tandfonline.com]

- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 5. precisepeg.com [precisepeg.com]

- 6. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. adcreview.com [adcreview.com]

- 8. benchchem.com [benchchem.com]

- 9. purepeg.com [purepeg.com]

- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 11. benchchem.com [benchchem.com]

- 12. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. enovatia.com [enovatia.com]

- 16. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N3-PEG3-Propanehydrazide as a PROTAC Linker

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of N3-PEG3-Propanehydrazide, a heterobifunctional linker instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, its role in facilitating targeted protein degradation, and provide detailed experimental context for its application.

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2][3] The linker is not merely a spacer; its composition, length, and attachment points are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase, as well as the overall physicochemical properties of the molecule.[2]

This compound: A Versatile Heterobifunctional Linker

This compound is a polyethylene glycol (PEG)-based PROTAC linker.[4] Its structure features two distinct reactive functionalities: an azide (N3) group and a propanehydrazide group, connected by a three-unit PEG chain. This bifunctional nature allows for the sequential and controlled conjugation of two different molecules, making it a valuable tool in the modular synthesis of PROTACs.

Chemical Structure:

Caption: Chemical structure of this compound.

The key attributes of this linker include:

-

PEG Chain: The three-unit PEG spacer enhances the water solubility and cell permeability of the resulting PROTAC molecule.[2][5] PEG linkers are widely used in PROTAC design due to their favorable biocompatibility and ability to modulate pharmacokinetic properties.[2][5]

-

Azide Group (N3): This functional group is a cornerstone of "click chemistry." It readily participates in highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with molecules containing alkyne or strained cyclooctyne groups, respectively.[4] This allows for the straightforward and robust attachment of a warhead or E3 ligase ligand that has been appropriately functionalized.

-

Propanehydrazide Group: The hydrazide moiety provides a complementary reactive handle that primarily targets carbonyl compounds like aldehydes and ketones to form stable hydrazone linkages. This offers an alternative conjugation strategy for attaching the second component of the PROTAC.

Application in PROTAC Synthesis and Targeted Protein Degradation

The heterobifunctional nature of this compound allows for a modular and flexible approach to PROTAC synthesis. A common strategy involves a stepwise conjugation:

-

First Conjugation: A protein of interest (POI) ligand or an E3 ligase ligand is functionalized with a carbonyl group (aldehyde or ketone) and reacted with the hydrazide end of the this compound linker.

-

Second Conjugation: The resulting azide-functionalized intermediate is then "clicked" to the second ligand (functionalized with an alkyne or a strained cyclooctyne) to complete the PROTAC molecule.

This modularity is highly advantageous for creating libraries of PROTACs with varying linkers, warheads, and E3 ligase ligands to screen for optimal degradation efficiency.

Case Study: A BRD4-Targeting PROTAC

A notable example of a PROTAC utilizing a PEG3-azide moiety is a conjugate involving the potent BRD4 degrader, GNE-987.[6] GNE-987 itself is a PROTAC that potently degrades BRD4 with a DC50 of 0.03 nM in EOL-1 acute myeloid leukemia (AML) cells.[1][7] In a study by Maneiro et al., a derivative of GNE-987 was conjugated to a PEG3-azide linker, demonstrating the utility of this linker class in constructing complex and effective protein degraders.[6]

Quantitative Data for a GNE-987-based PROTAC:

| Parameter | Value | Cell Line | Reference |

| DC50 | 0.03 nM | EOL-1 | [1][7] |

| IC50 (BRD4 BD1) | 4.7 nM | N/A | [7] |

| IC50 (BRD4 BD2) | 4.4 nM | N/A | [7] |

| IC50 (Cell Viability) | 0.02 nM | EOL-1 | [7] |

| IC50 (Cell Viability) | 0.03 nM | HL-60 | [7] |

Experimental Protocols

General Synthesis of a Hydrazide-Functionalized PEG Linker

A general procedure for forming a hydrazone linkage involves reacting the PEG-hydrazide with an aldehyde-containing molecule in a suitable solvent, often with the addition of a mild acid catalyst like acetic acid, and stirring at room temperature for several hours.[9]

Western Blot Protocol for Assessing PROTAC-Mediated Protein Degradation

Western blotting is a standard technique to quantify the degradation of a target protein following treatment with a PROTAC.[1]

Materials:

-

Cell culture reagents and appropriate cell line

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or a vehicle control for a predetermined time (e.g., 2, 4, 8, 16, or 24 hours).[1]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.[1]

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.[1]

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[1]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[1]

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[1]

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Wash the membrane again with TBST.[1]

-

-

Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. This data can be used to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum degradation achieved).[1]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the general mechanism of action for PROTACs and the signaling pathway of a common PROTAC target, BRD4.

Caption: General mechanism of PROTAC-mediated protein degradation.

Caption: Simplified BRD4 signaling pathway and the intervention by a BRD4 PROTAC.

Conclusion

This compound is a valuable and versatile tool in the development of PROTACs. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, facilitates the modular and efficient synthesis of these next-generation therapeutics. Understanding the chemical properties of this linker and the experimental methodologies for its application is crucial for researchers aiming to design and evaluate novel protein degraders. The continued development and application of such linkers will undoubtedly drive further innovation in the field of targeted protein degradation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. xcessbio.com [xcessbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Development of the Novel PEG-PE-Based Polymer for the Reversible Attachment of Specific Ligands to Liposomes: Synthesis and in vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. re.public.polimi.it [re.public.polimi.it]

The 'Click' Revolution: An In-depth Technical Guide to Azide-Alkyne Cycloaddition

Introduction to Click Chemistry

In the realm of chemical synthesis, the quest for reactions that are efficient, selective, and high-yielding has been a perpetual endeavor. In 2001, K.B. Sharpless introduced the concept of "click chemistry," a paradigm that has since revolutionized molecular synthesis across various disciplines, including drug discovery, materials science, and bioconjugation.[1][2] Click chemistry describes a class of reactions that are modular, wide in scope, give very high yields, and generate only inoffensive byproducts.[3][4] These reactions are characterized by their simplicity, stereospecificity, and the use of benign or easily removable solvents.[1] The quintessential example of a click reaction, and the focus of this guide, is the azide-alkyne cycloaddition.

The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, while foundational, often requires elevated temperatures and can produce a mixture of regioisomers, making it fall short of the "click" criteria.[1] The advent of catalyzed and strain-promoted versions of this reaction has propelled it to the forefront of chemical ligation strategies. This guide provides a comprehensive technical overview of the two most prominent azide-alkyne cycloaddition reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful and widely used click reaction that proceeds under mild, often aqueous, conditions at room temperature.[5] A key feature of the CuAAC reaction is its remarkable rate acceleration, estimated to be 107 to 108 times faster than the uncatalyzed reaction.[1] Furthermore, it exhibits high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[5][6]

The active catalyst, Cu(I), can be generated in situ from Cu(II) salts, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[1][7] The use of ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can stabilize the Cu(I) oxidation state and improve reaction efficiency, especially in biological applications.[7]

Mechanism of CuAAC

While initial proposals suggested a mononuclear copper catalyst, substantial evidence from kinetic and computational studies now supports a dinuclear copper-mediated pathway as the kinetically favored mechanism.[5]

Figure 1: Simplified catalytic cycle of the CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The strain-promoted azide-alkyne cycloaddition (SPAAC) is a bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst.[8] This makes SPAAC particularly well-suited for applications in living systems.[] The driving force for this reaction is the high ring strain of cyclooctynes, the smallest stable cyclic alkynes. This strain significantly lowers the activation energy of the [3+2] cycloaddition with azides, allowing the reaction to proceed rapidly at physiological temperatures.[8][10]

A variety of strained cyclooctynes have been developed, each with different reaction kinetics and stability. Examples include dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]non-4-yne (BCN).[11] The choice of cyclooctyne can be critical, especially when dealing with sterically hindered substrates.[12]

Mechanism of SPAAC

The mechanism of SPAAC is a concerted [3+2] Huisgen 1,3-dipolar cycloaddition. The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[8] Unlike CuAAC, SPAAC is not regioselective and typically produces a mixture of regioisomers.[12]

Figure 2: General mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Comparison of CuAAC and SPAAC

The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for rapid kinetics against the requirement for biocompatibility.

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (driven by ring strain) |

| Biocompatibility | Potentially cytotoxic due to copper; can be mitigated with ligands.[13] | Generally considered bioorthogonal and non-toxic.[8] |

| Reaction Rate | Very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹).[12] | Generally slower than CuAAC (second-order rate constants vary widely with cyclooctyne structure, from ~10⁻³ to 1 M⁻¹s⁻¹).[11][14] |

| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole.[12] | Not regioselective, yielding a mixture of regioisomers.[12] |

| Side Reactions | Potential for oxidative homocoupling of alkynes (Glaser coupling).[12] | Can have side reactions with thiols.[12] |

| Reagent Accessibility | Terminal alkynes and copper catalysts are generally inexpensive and readily available.[12] | Strained cyclooctynes are typically more expensive and complex to synthesize.[12] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of azide-alkyne cycloaddition reactions.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Bioconjugation

This protocol provides a general method for labeling a biomolecule containing an alkyne with an azide-functionalized cargo.

Materials:

-

Biomolecule-alkyne

-

Azide-cargo

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

THPTA ligand stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Aminoguanidine stock solution (e.g., 100 mM in water)

-

Reaction buffer (e.g., phosphate buffer, pH 7)

Procedure:

-

In a microcentrifuge tube, prepare a solution of the biomolecule-alkyne in the reaction buffer to the desired final concentration.

-

Add the azide-cargo to the reaction mixture.

-

In a separate tube, premix the CuSO₄ and THPTA ligand solutions. A 1:5 molar ratio of copper to ligand is often used.[15]

-

Add the premixed catalyst solution to the biomolecule/azide mixture.

-

Add the aminoguanidine solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[16]

-

Gently mix the reaction and allow it to proceed at room temperature for 1-2 hours.

-

The reaction product can then be purified by methods appropriate for the biomolecule, such as size exclusion chromatography or dialysis, to remove excess reagents.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. csmres.co.uk [csmres.co.uk]

- 3. Click Chemistry - A Review [biosyn.com]

- 4. labinsights.nl [labinsights.nl]

- 5. benchchem.com [benchchem.com]

- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. benchchem.com [benchchem.com]

- 10. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jenabioscience.com [jenabioscience.com]

- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Stability of N3-PEG3-Propanehydrazide in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected stability of N3-PEG3-Propanehydrazide in aqueous solutions. Due to the absence of publicly available quantitative stability data for this specific molecule, this document focuses on the stability of the core functional group, the hydrazide moiety, and provides a framework for experimental stability assessment.

The this compound linker is a heterobifunctional molecule featuring an azide group for "click chemistry" and a hydrazide group for reaction with carbonyls.[1][2] The stability of this linker in aqueous environments is primarily dictated by the susceptibility of the hydrazide and the resulting hydrazone bond (if conjugated) to hydrolysis. The azide and PEG components are generally considered stable under typical aqueous conditions.

General Stability of Hydrazide and Hydrazone Linkers

The stability of linkers containing a hydrazide, and subsequently a hydrazone bond, is significantly influenced by pH.[3][4] Generally, these linkers exhibit greater stability at neutral or physiological pH (around 7.4) and are more prone to hydrolysis under acidic conditions.[4][5] This pH-sensitive nature is often exploited in drug delivery systems to trigger the release of a payload in the acidic microenvironments of tumors or within cellular compartments like endosomes and lysosomes.[1][4]

The chemical structure adjacent to the hydrazide or hydrazone functionality also plays a crucial role in its stability.[4][5] For instance, aromatic hydrazones tend to be more stable than aliphatic ones due to resonance stabilization.[4] While specific data for this compound is not available, the general principles of hydrazide and hydrazone chemistry provide a basis for predicting its behavior and designing stability studies.

Representative Stability of Hydrazone Linkers

While quantitative data for the stability of this compound is not publicly available, the following table summarizes the stability of various hydrazone linkers from the literature to provide a general reference. It is crucial to note that these values are not directly transferable to this compound and its conjugates; experimental determination of stability for the specific conjugate is necessary.[4]

| Hydrazone Linker Type | Condition | Stability/Half-Life | Reference |

| Aromatic Hydrazone | pH 7.4 | > 24 hours (< 30% degradation) | [4][5] |

| Aromatic Hydrazone | pH 5.0 | Steady increase in degradation over 24 hours | [4][5] |

| Aliphatic Ketone-based | pH 7.4 | Significant hydrolysis after 5 hours | [5] |

| Aliphatic Ketone-based | pH 5.0 | Much greater hydrolysis at early time points | [5] |

| Aliphatic Aldehyde-based | pH 7.4 | > 30% release after 5 hours | [5] |

| Aliphatic Aldehyde-based | pH 5.0 | No difference in release rates compared to pH 7.4 | [5] |

Experimental Protocol for Aqueous Stability Assessment

To determine the precise stability of this compound or its conjugates in an aqueous solution, a well-controlled experimental setup is required. The following protocol outlines a general method for assessing stability.

Objective: To determine the rate of hydrolysis of this compound or its conjugate in aqueous buffers of different pH values over time.

Materials:

-

This compound or its conjugate (test article)

-

Aqueous buffers (e.g., phosphate-buffered saline at pH 7.4, acetate buffer at pH 5.0)

-

Incubator or water bath set to a relevant temperature (e.g., 37°C)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for analysis

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of the test article in an appropriate solvent (e.g., DMSO, water).

-

Incubation:

-

Add a small volume of the stock solution to pre-warmed aqueous buffers of different pH values to achieve the desired final concentration.

-

Incubate the solutions at a constant temperature (e.g., 37°C).

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each incubation mixture.

-

Immediately quench the reaction by adding the aliquot to a quenching solution to stop any further degradation.

-

-

Sample Analysis:

-

Analyze the samples using a validated HPLC or LC-MS method to separate and quantify the amount of the intact test article remaining.

-

-

Data Analysis:

-

Plot the percentage of the intact test article remaining against time for each pH condition.

-

Calculate the half-life (t½) of the test article at each pH.

-

Visualizing Pathways and Workflows

Degradation Pathway of a Hydrazide

The primary degradation pathway for a hydrazide in an aqueous solution is hydrolysis, which cleaves the amide bond to yield a carboxylic acid and hydrazine.

Caption: General pathway for the hydrolysis of a hydrazide.

Experimental Workflow for Stability Assessment

The logical flow of an experiment to determine the aqueous stability of this compound is outlined below.

Caption: Experimental workflow for stability assessment.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

N3-PEG3-Propanehydrazide: An In-Depth Technical Guide for Advanced Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

N3-PEG3-Propanehydrazide is a heterobifunctional linker that is playing an increasingly pivotal role in the development of sophisticated drug delivery systems. Its unique architecture, featuring a terminal azide group and a propanehydrazide moiety connected by a flexible tri-ethylene glycol (PEG3) spacer, offers a versatile platform for the precise engineering of bioconjugates. This guide provides a comprehensive overview of its core features, experimental protocols, and the logical workflows for its application in drug delivery, with a particular focus on antibody-drug conjugates (ADCs) and pH-sensitive release mechanisms.

Core Features and Physicochemical Properties

This compound is designed for controlled, stepwise bioconjugation, enabling the linkage of two different molecules with high specificity and efficiency. The key attributes of this linker are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C9H19N5O4 | [1][2] |

| Molecular Weight | 261.28 g/mol | [1][2] |

| Appearance | Typically a solid or oil | [1] |

| Solubility | Soluble in water and common organic solvents such as DMSO and DMF. | [3][4] |

| Functional Group 1 | Azide (-N3) | [3] |

| Functional Group 2 | Hydrazide (-CONHNH2) | [3] |

| Spacer | Triethylene glycol (PEG3) | [3] |

| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. | [1] |

The dual functionality of this compound allows for orthogonal conjugation strategies. The azide group is ideal for "click chemistry," while the hydrazide group readily reacts with carbonyls to form pH-sensitive hydrazone bonds. The PEG3 spacer enhances the solubility and biocompatibility of the resulting conjugate.[3]

Functional Group Reactivity and Applications

The strategic utility of this compound lies in the distinct reactivity of its terminal groups, which can be addressed in a stepwise manner to construct complex bioconjugates.

| Functional Group | Reactive Partner(s) | Resulting Linkage | Key Applications |

| Azide (-N3) | Alkynes, BCN, DBCO | Triazole | Click Chemistry, Antibody-Drug Conjugates (ADCs), PROTACs, Surface modification of nanoparticles.[2][3] |

| Hydrazide (-CONHNH2) | Aldehydes, Ketones | Hydrazone | pH-sensitive drug delivery, Labeling of glycoproteins and antibodies, Hydrogel formation. |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in the synthesis of an antibody-drug conjugate (ADC) as a representative workflow. This process involves two main stages: 1) conjugation of the drug to the linker via hydrazone bond formation, and 2) conjugation of the drug-linker complex to the antibody via click chemistry.

Protocol 1: Conjugation of a Ketone-Containing Drug to this compound

This protocol describes the formation of a pH-sensitive hydrazone linkage between the linker and a cytotoxic drug.

Materials:

-

This compound

-

Ketone-containing cytotoxic drug

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Glacial Acetic Acid (as a catalyst)

-

Reaction Buffer: 0.1 M Sodium Acetate, pH 5.0-6.0

-

Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Procedure:

-

Dissolution of Reactants: Dissolve a 1.5-fold molar excess of this compound and the ketone-containing drug in a minimal amount of anhydrous DMF or DMSO.

-

Reaction Setup: Transfer the dissolved reactants to the reaction buffer. The final concentration of the organic solvent should not exceed 10-20% (v/v).

-

Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Incubation: Incubate the reaction mixture at room temperature for 4-12 hours with gentle stirring. Monitor the reaction progress by RP-HPLC or LC-MS.

-

Purification: Upon completion, purify the N3-PEG3-drug conjugate using RP-HPLC with a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).

-

Characterization: Lyophilize the fractions containing the pure product and confirm its identity and purity by mass spectrometry.

Protocol 2: Conjugation of the N3-PEG3-Drug to an Alkyne-Modified Antibody (CuAAC)

This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link the drug-linker complex to a monoclonal antibody (mAb) that has been previously functionalized with an alkyne group.

Materials:

-

Alkyne-modified monoclonal antibody (in a suitable buffer, e.g., PBS pH 7.4)

-

N3-PEG3-drug conjugate (from Protocol 1)

-

Copper(II) Sulfate (CuSO4) solution (e.g., 50 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)

-

Sodium Ascorbate solution (freshly prepared, e.g., 200 mM in water)

-

Purification System: Size Exclusion Chromatography (SEC)

Procedure:

-

Preparation of Antibody: Ensure the alkyne-modified antibody is at a concentration of 1-10 mg/mL in an amine-free buffer.

-

Preparation of Drug-Linker: Dissolve the N3-PEG3-drug conjugate in DMSO to a stock concentration of 10 mM.

-

Reaction Setup: In a reaction vessel, add the alkyne-modified antibody. Then, add a 5- to 10-fold molar excess of the N3-PEG3-drug solution.

-

Catalyst Preparation: In a separate tube, pre-mix the CuSO4 and THPTA solutions in a 1:2 molar ratio. Let it stand for 2-3 minutes to form the copper(I)-ligand complex.

-

Initiation of Reaction: Add the copper(I)-THPTA complex to the antibody-drug mixture. Immediately after, add the freshly prepared sodium ascorbate solution to initiate the click reaction.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

-

Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted drug-linker and catalyst components.

-

Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.[5][6][7]

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key processes involving this compound in drug delivery.

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

Caption: Signaling pathway for pH-sensitive drug release from an ADC utilizing a hydrazone linker.

Caption: Logical relationship of the orthogonal conjugation strategy enabled by this compound.

References

Methodological & Application

Application Notes and Protocols for N3-PEG3-Propanehydrazide in Antibody-Drug Conjugate (ADC) Synthesis

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug.[1] The linker molecule that connects the antibody and the payload is a critical component, profoundly influencing the ADC's stability, pharmacokinetics, and efficacy.[1][2] N3-PEG3-Propanehydrazide is a heterobifunctional linker designed for advanced ADC development. It features three key components: a propanehydrazide group, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a terminal azide (N3) group.[3][4]

This versatile architecture enables a controlled, multi-step conjugation strategy. The hydrazide group reacts with a carbonyl (aldehyde or ketone) on the cytotoxic payload to form an acid-sensitive hydrazone bond, facilitating drug release in the acidic environment of lysosomes.[3][5][] The PEG3 spacer enhances the solubility and stability of the ADC, potentially reducing aggregation and immunogenicity.[2][3] The azide group allows for a highly specific and efficient bioorthogonal "click chemistry" reaction with an alkyne-modified antibody, providing precise control over the final conjugate's structure.[3][7][8]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the synthesis and characterization of a cleavable ADC.

Application Notes

The Role of this compound in ADC Design

The dual functionality of the this compound linker allows for a modular and sequential approach to ADC synthesis. This strategy ensures a well-defined product with a specific drug-to-antibody ratio (DAR).[3]

-

Payload Attachment via Hydrazone Linkage: The synthesis begins by conjugating the linker to the cytotoxic payload. The hydrazide moiety of the linker readily condenses with a ketone or aldehyde group on the drug molecule.[3][9] This reaction forms a hydrazone bond, which is relatively stable at the neutral pH of the bloodstream (~7.4) but is susceptible to hydrolysis under the acidic conditions (pH 4.5-6.0) found within cellular endosomes and lysosomes.[3][5][] This pH-sensitive cleavage is a key mechanism for the intracellular release of the active drug.[3][5]

-

Bioorthogonal Antibody Conjugation via Click Chemistry: The azide group on the drug-linker complex provides a handle for the final conjugation step. It reacts specifically with an alkyne-modified antibody through a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.[3][7] This "click" reaction is bioorthogonal, meaning it does not interfere with native biological functional groups, and it proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst.[3][][11] This ensures the integrity and biological activity of the antibody are preserved.

Mechanism of Action of the Resulting ADC

The ADC constructed using this protocol is designed for targeted delivery and controlled release of its cytotoxic payload.

Caption: General mechanism of action for an ADC with an acid-cleavable hydrazone linker.

Experimental Workflow

The synthesis of an ADC using this compound is a multi-step process involving drug-linker synthesis, antibody modification, final conjugation, and purification.

Caption: Overall experimental workflow for ADC synthesis.

Data Presentation

Table 1: Summary of Recommended Reaction Parameters

| Step | Parameter | Recommended Value | Notes |

| 1. Drug-Linker Synthesis | Molar Ratio (Linker:Drug) | 1.5 - 3.0 equivalents | Ensure complete conversion of the drug. |

| Solvent | Anhydrous Methanol or Ethanol | May require a co-solvent like DMSO for drug solubility. | |

| Catalyst | Acetic Acid (catalytic amount) | Lowers the pH to facilitate hydrazone formation. | |

| Reaction Time / Temp. | 4 - 16 hours at Room Temp. | Monitor by LC-MS for completion. | |

| 2. Antibody Modification | Molar Ratio (DBCO:mAb) | 5 - 20 equivalents | Optimize to achieve desired alkyne loading. |

| Antibody Concentration | 5 - 10 mg/mL | ||

| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 8.0-8.5 | Higher pH favors reaction with lysine amines. | |

| Reaction Time / Temp. | 1 - 2 hours at Room Temp. | Avoid prolonged exposure to higher pH. | |

| 3. SPAAC Conjugation | Molar Ratio (Drug-Linker:Alkyne) | 1.5 - 2.0 equivalents per alkyne | A slight excess of the drug-linker ensures efficient conjugation. |

| Reaction Buffer | PBS, pH 7.4 | Reaction proceeds efficiently at physiological pH. | |

| Reaction Time / Temp. | 4 - 12 hours at Room Temp. or 4°C | Monitor by HIC or RP-HPLC to determine DAR. |

Table 2: Example Characterization Data for a Final ADC Product

| Parameter | Method | Typical Result | Specification |

| Average DAR | HIC or RP-HPLC | 3.8 | 3.5 - 4.5 |

| Purity | Size-Exclusion HPLC | > 98% | ≥ 95% |

| Aggregation | Size-Exclusion HPLC | < 2% | ≤ 5% |

| Unconjugated Antibody | HIC or RP-HPLC | < 5% | ≤ 10% |

| Free Drug-Linker | RP-HPLC | Not Detected | Not Detected |

Experimental Protocols

Protocol 1: Synthesis of Drug-Linker Intermediate (Payload-Hydrazone-PEG3-N3)

This protocol describes the formation of a hydrazone bond between a ketone-containing cytotoxic payload and this compound.

-

Materials:

-

Carbonyl-containing payload (e.g., a derivative of doxorubicin).

-

This compound.

-

Anhydrous methanol (MeOH).

-

Glacial acetic acid.

-

-

Procedure:

-

Dissolve the carbonyl-containing payload in a minimal amount of anhydrous MeOH. If solubility is an issue, a co-solvent such as anhydrous DMSO can be used (up to 10% v/v).

-

Add this compound to the solution (2.0 molar equivalents relative to the payload).

-

Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

-

Stir the reaction mixture at room temperature for 4-16 hours, protected from light.

-

Monitor the reaction progress by LC-MS until the payload starting material is consumed.

-

Upon completion, the solvent can be removed under vacuum. The resulting azide-functionalized drug-linker intermediate may be purified by flash chromatography or used directly in the next step if sufficiently pure.

-

Protocol 2: Modification of Antibody with an Alkyne Handle (DBCO-mAb)

This protocol details the introduction of a cyclooctyne group onto the antibody by modifying surface-accessible lysine residues using a DBCO-NHS ester.

-

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS).

-

DBCO-NHS ester.

-

Anhydrous DMSO.

-

Reaction Buffer: PBS, pH 8.5.

-

Quenching Solution: 1 M Tris-HCl, pH 8.0.

-

Desalting columns (e.g., Sephadex G-25).

-

-

Procedure:

-

Prepare the antibody at a concentration of 5-10 mg/mL in cold (4°C) Reaction Buffer.

-

Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO immediately before use.

-

Add a 10-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution while gently vortexing. The final concentration of DMSO should not exceed 10% (v/v).

-

Incubate the reaction for 1 hour at room temperature with gentle stirring.

-

Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes.

-

Remove excess, unreacted DBCO reagent by buffer exchange into PBS (pH 7.4) using a desalting column or tangential flow filtration.

-

Determine the concentration of the DBCO-modified antibody using a spectrophotometer at 280 nm.

-

Protocol 3: ADC Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free click reaction between the azide-functionalized drug-linker and the DBCO-modified antibody.

-

Materials:

-

DBCO-modified antibody (from Protocol 2).

-

Azide-functionalized drug-linker intermediate (from Protocol 1).

-

Anhydrous DMSO.

-

PBS, pH 7.4.

-

-

Procedure:

-

Dissolve the azide-functionalized drug-linker in DMSO to prepare a 10 mM stock solution.

-

To the DBCO-modified antibody solution (in PBS, pH 7.4), add a 1.5-fold molar excess of the drug-linker stock solution for each alkyne group present on the antibody.

-

Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

-

Monitor the reaction progress and determine the average Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC.[5][8][12]

-

Protocol 4: Purification and Characterization of the Final ADC

This protocol describes the final purification and characterization of the ADC.

-

Materials:

-

Crude ADC reaction mixture (from Protocol 3).

-

Size-Exclusion Chromatography (SEC) system and column.

-

HIC or RP-HPLC system for DAR analysis.

-

-

Purification Procedure:

-

Concentrate the crude ADC mixture if necessary using a centrifugal filter unit.

-

Purify the ADC from unreacted drug-linker and other small molecules using an SEC column equilibrated with a formulation buffer (e.g., PBS, pH 7.4).

-

Pool the fractions containing the purified ADC monomer, as determined by UV absorbance at 280 nm.

-

Concentrate the final ADC product to the desired concentration and store at 4°C for short-term use or at -80°C for long-term storage.

-

-

Characterization Procedure:

-

Purity and Aggregation: Analyze the purified ADC by SEC-HPLC to determine the percentage of monomer, aggregates, and fragments.

-

Drug-to-Antibody Ratio (DAR): Determine the average DAR and the distribution of drug-loaded species using HIC-HPLC or RP-HPLC.[8][12][] The average DAR can be calculated from the weighted average of the peak areas corresponding to different drug loads.[] Alternatively, UV-Vis spectrophotometry can provide an estimate of the average DAR by measuring absorbance at 280 nm (for the antibody) and a wavelength specific to the payload.[12]

-

References

- 1. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 2. waters.com [waters.com]

- 3. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. interchim.fr [interchim.fr]

- 5. researchgate.net [researchgate.net]

- 7. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Protein Labeling with N3-PEG3-Propanehydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-PEG3-Propanehydrazide is a heterobifunctional linker designed for the two-step labeling and conjugation of proteins, particularly glycoproteins such as antibodies. This reagent possesses two key reactive groups: a hydrazide and an azide. The hydrazide group reacts specifically with carbonyls (aldehydes and ketones), while the azide group allows for subsequent covalent modification via "click chemistry."[1]

This dual functionality is highly advantageous for site-specific protein modification. For antibodies, the glycosylation sites are predominantly located on the Fc portion, distant from the antigen-binding sites.[2][3] By first oxidizing the carbohydrate moieties on the protein to generate aldehyde groups, the this compound can be directed to these sites.[3][4] This preserves the biological activity of the protein. Following the initial hydrazone bond formation, the terminal azide group serves as a versatile handle for the attachment of various molecules, such as cytotoxic drugs for Antibody-Drug Conjugates (ADCs), imaging agents, or other biomolecules, through highly efficient and bio-orthogonal click chemistry reactions.[1][5][6]

The polyethylene glycol (PEG) spacer (PEG3) enhances the water solubility of the reagent and the resulting conjugate, provides flexibility, and can help overcome steric hindrance between the conjugated molecules.[1]

Principle of the Method

The protein labeling process with this compound is a two-stage process:

-

Generation of Carbonyl Groups and Hydrazone Ligation: The carbohydrate side chains of the glycoprotein are gently oxidized using sodium meta-periodate (NaIO₄) to convert vicinal diols into reactive aldehyde groups. The aldehyde-containing protein is then reacted with the hydrazide moiety of this compound to form a stable hydrazone bond. This reaction can be enhanced by the use of an aniline catalyst.[7]

-

Azide-Alkyne Click Chemistry: The azide-functionalized protein can then be conjugated to a molecule containing an alkyne group (or a strained cyclooctyne like DBCO or BCN) through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.[5][6] This forms a stable triazole linkage.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the labeling protocol. Optimal conditions may vary depending on the specific protein and should be determined empirically.

| Parameter | Stage 1: Oxidation & Ligation | Stage 2: CuAAC Click Chemistry | Source(s) |